molecular formula C24H19FN4O2 B5568708 N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide

N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide

Cat. No. B5568708
M. Wt: 414.4 g/mol
InChI Key: YKPXPYZPGZQRPG-CVKSISIWSA-N
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Description

Synthesis Analysis

The synthesis of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide derivatives often involves the condensation of appropriate aldehydes with hydrazides in the presence of catalysts. For instance, a series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives were synthesized, showcasing the versatility of this chemical framework in producing compounds with varying substituents and properties (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring attached to a phenyl group and a hydrazide moiety, which significantly influences their chemical behavior and biological activity. The structure of a related compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was determined through crystallographic methods, revealing an almost planar molecule with specific bonding patterns and interactions stabilizing the crystal structure (Yathirajan et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to the reactive nature of the hydrazide group. The presence of electron-donating and electron-withdrawing groups on the phenyl rings influences their reactivity. For example, the antibacterial activities of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives were enhanced by halogen groups on the phenyl ring, indicating a correlation between chemical structure and reactivity (Jun, 2010).

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Research has demonstrated the synthesis of novel derivatives related to N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide, showcasing significant antimycobacterial and antibacterial properties. For instance, Ali and Yar (2007) synthesized derivatives exhibiting good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, highlighting the potential of these compounds in combating tuberculosis strains resistant to conventional treatment (Ali & Yar, 2007). Similarly, Liu et al. (2013) reported on the antibacterial efficacy of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, underscoring their potential as antibacterial agents (Liu et al., 2013).

Anticancer Efficacy

The anticancer potential of derivatives of N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide has also been a focus. Rashdan et al. (2018) highlighted the synthesis of new pyrazolo[1,2-b]phthalazinediones through a green experimental approach, which were evaluated for their antiproliferative efficacy against human hepatic cancer cell lines. This work signifies the role of these compounds in the development of anticancer agents (Rashdan et al., 2018).

Other Applications

Further investigations into the compound's derivatives have revealed a broad spectrum of potential applications. For instance, Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, to assess its industrial and biological importance. The study highlighted its potential as a non-linear optical material and as an inhibitor of certain enzymes, indicating its versatility in various fields (Pillai et al., 2017).

properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c25-20-13-11-18(12-14-20)24-19(16-29(28-24)21-7-3-1-4-8-21)15-26-27-23(30)17-31-22-9-5-2-6-10-22/h1-16H,17H2,(H,27,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPXPYZPGZQRPG-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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